molecular formula C15H14ClNO2 B13892554 3-chloro-4-methoxy-N-methyl-N-phenylbenzamide

3-chloro-4-methoxy-N-methyl-N-phenylbenzamide

Cat. No.: B13892554
M. Wt: 275.73 g/mol
InChI Key: GRMYEEXBEJKCJB-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO2. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its unique chemical structure, which includes a chlorine atom, a methoxy group, and a phenyl group attached to the benzamide core.

Preparation Methods

The synthesis of 3-chloro-4-methoxy-N-methyl-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and N-methyl-N-phenylbenzamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Procedure: The 3-chloro-4-methoxyaniline is reacted with N-methyl-N-phenylbenzamide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

3-chloro-4-methoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, forming substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-methyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-chloro-4-methoxy-N-methyl-N-phenylbenzamide can be compared with other similar compounds, such as:

  • 2-chloro-3-methoxy-N-phenylbenzamide
  • 4-chloro-N-isopropyl-2-methoxy-N-phenylbenzamide
  • 3,4-dichloro-N-phenylbenzamide
  • 4-ethoxy-N-methyl-N-phenylbenzamide

These compounds share structural similarities but differ in the position and type of substituents on the benzamide core, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-4-methoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C15H14ClNO2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h3-10H,1-2H3

InChI Key

GRMYEEXBEJKCJB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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